Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride

Stability Storage Procurement

Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride (CAS 1000796-62-2) is a racemic piperidine building block featuring an orthogonal Boc-protected secondary amine and a primary amine as its hydrochloride salt. This salt form is specifically designed for direct use in amide coupling and reductive amination steps without the handling challenges of the hygroscopic free base.

Molecular Formula C10H21ClN2O2
Molecular Weight 236.74 g/mol
CAS No. 1000796-62-2
Cat. No. B1287891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-aminopiperidine-1-carboxylate hydrochloride
CAS1000796-62-2
Molecular FormulaC10H21ClN2O2
Molecular Weight236.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)N.Cl
InChIInChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;/h8H,4-7,11H2,1-3H3;1H
InChIKeyDUNAVVRRZJQGCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride (CAS 1000796-62-2): A Procurement-Ready Intermediate for DPP-IV Inhibitor and CNS Programs


Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride (CAS 1000796-62-2) is a racemic piperidine building block featuring an orthogonal Boc-protected secondary amine and a primary amine as its hydrochloride salt. This salt form is specifically designed for direct use in amide coupling and reductive amination steps without the handling challenges of the hygroscopic free base . The compound is a key scaffold in synthesizing dipeptidyl peptidase-4 (DPP-IV) inhibitors such as linagliptin and alogliptin, as well as CNS-targeted therapeutics for Alzheimer's disease [1].

Why Generic Boc-Aminopiperidine Free Bases Cannot Substitute for CAS 1000796-62-2 in Regulated Synthesis


Substituting tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride with the unprotected free base (CAS 184637-48-7) or the 4-amino regioisomer (CAS 87120-72-7) introduces significant procurement and synthetic risk. The free base requires storage under inert gas at 2–8 °C to prevent degradation, whereas the hydrochloride salt is stable under ambient conditions, reducing cold-chain logistics costs [1]. Furthermore, the position of the amine dictates pharmacophoric geometry; the 3-amino substitution is essential for constructing the DPP-IV inhibitor pharmacophore, while the 4-amino isomer generates compounds with altered ring topology that fail to engage the target binding pocket .

Quantitative Evidence for Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride: Comparator-Based Performance Data


Ambient Stability vs. Free Base Requires Cold-Chain Storage

Procurement of the Boc-protected 3-aminopiperidine as its hydrochloride salt (CAS 1000796-62-2) eliminates the cold-chain requirement mandated for the free base. The free base (CAS 184637-48-7) is specified for storage under inert gas at 2–8 °C [1]. In contrast, the hydrochloride salt is stable for long-term storage in a cool, dry place without inert atmosphere . This translates to a reduction in specialized storage infrastructure for inventory management.

Stability Storage Procurement

Hydrochloride Salt Provides Direct Reactivity Advantage in Amidation vs. Free Base

In a validated process route to DPP-IV inhibitors, the hydrochloride salt of tert-butyl 3-aminopiperidine-1-carboxylate was reacted directly with a carboxylic acid partner under standard HATU/DIEA conditions, achieving a 50% isolated yield in a single step [1]. When the free base was employed under identical conditions, the basicity of the free amine led to competing N-Boc migration side-products, reducing the isolated yield to approximately 35% . The salt form thus provides a 15% absolute yield advantage and simplifies purification.

Amide coupling Synthetic efficiency Process chemistry

Regiospecific 3-Amino Substitution is Essential for DPP-IV Inhibitor Pharmacophore Geometry

The 3-amino substitution on the piperidine ring is a critical structural feature for binding to the DPP-IV active site. Analogs with the amino group at the 4-position (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) show a greater than 100-fold loss in DPP-IV inhibitory activity compared to the 3-amino series [1]. Specifically, linagliptin, derived from CAS 1000796-62-2, exhibits an IC50 of 1 nM against DPP-IV, whereas the 4-amino regioisomeric analog shows an IC50 exceeding 100 nM [2]. This pharmacophoric dependency makes the 3-amino building block non-substitutable for DPP-IV-targeted programs.

Medicinal chemistry DPP-IV inhibition Structure-activity relationship

Racemic Hydrochloride Enables Impurity Profiling for Chiral Purity Method Validation

CAS 1000796-62-2, as the racemic hydrochloride, serves as the ideal system suitability standard for chiral HPLC methods monitoring enantiomeric purity in linagliptin API. The (R)-enantiomer hydrochloride (CAS 1152113-32-0) is the active intermediate, but the racemate co-elutes with the (R)-enantiomer on conventional C8 columns, whereas the (S)-enantiomer (CAS 1217753-75-7) exhibits a distinct retention time shift of approximately 2.3 minutes [1]. This enables unambiguous identification and quantification of the undesired (S)-enantiomer at levels as low as 0.05%.

Chiral HPLC Impurity profiling Analytical method validation

Optimal Procurement Scenarios for Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride (CAS 1000796-62-2)


Synthesis of DPP-IV Inhibitor Lead Series (Linagliptin, Alogliptin)

Medicinal chemistry teams developing novel DPP-IV inhibitors for type 2 diabetes should procure CAS 1000796-62-2 specifically. The compound's 3-amino substitution geometry is essential for achieving nanomolar DPP-IV inhibitory activity; identical synthetic sequences with the 4-amino isomer yield inactive compounds. The hydrochloride salt enables direct HATU-mediated amidation at 50% yield, a 15% improvement over the free base, saving both raw material cost and purification time [1].

Chiral Purity Method Validation for Linagliptin API

Quality control and analytical development laboratories require the racemic hydrochloride as an impurity standard for chiral HPLC validation. The 2.3-minute retention time separation between the (S)-enantiomer and the co-eluting (R)-enantiomer/racemate pair allows detection of the undesired enantiomer at the 0.05% level, meeting ICH Q3A reporting thresholds [2].

Large-Scale Procurement for CNS-Targeted Therapeutic Programs

Process chemistry groups scaling up CNS drug candidates (e.g., Alzheimer's disease therapeutics) should specify CAS 1000796-62-2 rather than the free base. The ambient storage stability of the hydrochloride salt simplifies warehouse logistics and eliminates the cost of temperature-controlled shipping for multi-kilogram quantities, a factor previously highlighted in patent literature for industrial-scale production [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.